molecular formula C17H13Cl2N5S B10877499 3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B10877499
M. Wt: 390.3 g/mol
InChI Key: GJBZTKYVMQLZIR-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring a triazole ring fused with a thiadiazine ring, contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves multiple steps:

    Formation of the Triazole Ring: This step usually involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate to form the triazole ring.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with appropriate chlorinated aromatic compounds under specific conditions to form the thiadiazine ring.

    Final Coupling: The final step involves coupling the dichlorophenyl and methylphenyl groups to the triazolothiadiazine core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole or thiadiazine rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole or thiadiazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial and fungal strains, showing promising inhibitory effects .

Medicine

In medicine, the compound is explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for drug development .

Industry

Industrially, the compound can be used in the development of new pesticides and herbicides due to its bioactive properties. It offers an alternative to traditional agrochemicals, potentially reducing environmental impact .

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it may inhibit key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-N-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
  • 3-(2,4-Dichlorophenyl)-N-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Uniqueness

Compared to similar compounds, 3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine exhibits enhanced bioactivity due to the presence of the methyl group on the phenyl ring. This modification can influence its binding affinity and specificity towards biological targets, making it a more potent compound in various applications .

Properties

Molecular Formula

C17H13Cl2N5S

Molecular Weight

390.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine

InChI

InChI=1S/C17H13Cl2N5S/c1-10-2-5-12(6-3-10)20-15-9-25-17-22-21-16(24(17)23-15)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,23)

InChI Key

GJBZTKYVMQLZIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2CSC3=NN=C(N3N2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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